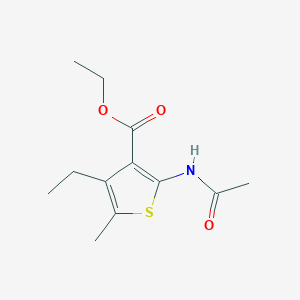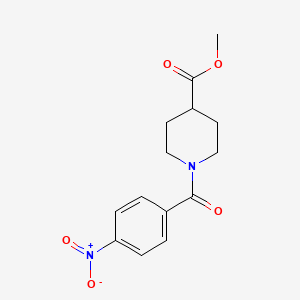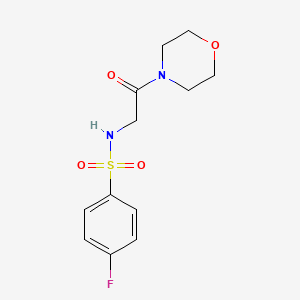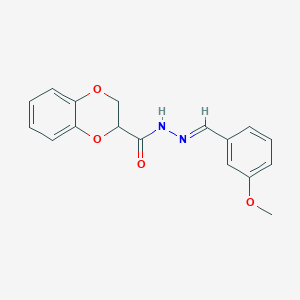
1-benzofuran-2-yl(3-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzofuran-2-yl(3-nitrophenyl)methanone is a chemical compound that has been widely used in scientific research for its unique properties. It is a yellow crystalline powder with a molecular formula of C15H9NO3 and a molecular weight of 251.24 g/mol. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-Benzofuran-2-yl(3-nitrophenyl)methanone is not well understood. However, it is believed that this compound interacts with metal ions and forms a complex that emits fluorescence. In photodynamic therapy, this compound is activated by light, which leads to the generation of reactive oxygen species that cause cell death in cancer cells.
Biochemical and Physiological Effects:
1-Benzofuran-2-yl(3-nitrophenyl)methanone has been shown to have low toxicity in vitro and in vivo. It has been reported to have antioxidant and anti-inflammatory properties. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Benzofuran-2-yl(3-nitrophenyl)methanone in lab experiments is its unique properties, such as its ability to detect metal ions and its use as a photosensitizer in photodynamic therapy. However, one of the limitations is that the mechanism of action of this compound is not well understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are many future directions for the use of 1-Benzofuran-2-yl(3-nitrophenyl)methanone in scientific research. One direction is to further investigate its mechanism of action and its interactions with metal ions. Another direction is to explore its potential use in the synthesis of new organic compounds. Additionally, more research is needed to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Conclusion:
1-Benzofuran-2-yl(3-nitrophenyl)methanone is a unique chemical compound that has been widely used in scientific research for its properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
Méthodes De Synthèse
1-Benzofuran-2-yl(3-nitrophenyl)methanone can be synthesized using various methods. One of the commonly used methods is the reaction of 2-nitrobenzaldehyde with 2-hydroxybenzofuran in the presence of a base such as potassium carbonate. The reaction yields 1-Benzofuran-2-yl(3-nitrophenyl)methanone as a yellow crystalline powder with a high yield.
Applications De Recherche Scientifique
1-Benzofuran-2-yl(3-nitrophenyl)methanone has been widely used in scientific research for its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been used as an intermediate in the synthesis of various organic compounds.
Propriétés
IUPAC Name |
1-benzofuran-2-yl-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-15(11-5-3-6-12(8-11)16(18)19)14-9-10-4-1-2-7-13(10)20-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMZGSVPMAAXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-2-yl(3-nitrophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide](/img/structure/B5703969.png)

![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5703987.png)
![4-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5704007.png)

![N'-(4-isopropylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5704024.png)


![2-[4-(2-methyl-3-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5704034.png)
![N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide](/img/structure/B5704040.png)
![N-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5704046.png)
![4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5704054.png)